1-NITRO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Overview
Description
1-Nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicinal chemistry, dye production, and organic synthesis. The incorporation of a piperidine moiety and a nitro group into the anthraquinone structure enhances its chemical reactivity and potential biological activities .
Preparation Methods
The synthesis of 1-NITRO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of anthraquinone followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles.
Scientific Research Applications
1-Nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of cellular processes and as a potential anticancer agent due to its ability to interact with cellular proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-NITRO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The piperidine moiety enhances its ability to penetrate cellular membranes and reach intracellular targets. The compound’s ability to inhibit key enzymes involved in cellular proliferation makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-Nitro-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-2,3-dimethylanthraquinone: Known for its use in dye production.
1,8-Dihydroxyanthraquinone: Used in medicinal chemistry for its laxative properties.
Properties
IUPAC Name |
1-nitro-2-(piperidine-1-carbonyl)anthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-12-6-2-3-7-13(12)19(24)16-14(18)8-9-15(17(16)22(26)27)20(25)21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIQVEPLHXRHHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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